molecular formula C14H7F2N3O3S B2517461 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide CAS No. 313520-81-9

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2517461
CAS No.: 313520-81-9
M. Wt: 335.28
InChI Key: NFSMZPHJCTUMKQ-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 4,6-difluorobenzo[d]thiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both fluorine atoms and a nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potency and selectivity in various applications .

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H7F2N3O2SC_{11}H_{7}F_{2}N_{3}O_{2}S, with a molecular weight of approximately 293.25 g/mol. The compound features a difluorobenzo[d]thiazole moiety and a nitrobenzamide structure, which contribute to its biological activity.

  • Antimicrobial Activity : Nitro compounds, including nitrobenzamides, are known for their antimicrobial properties. They often act by generating reactive intermediates that damage bacterial DNA. For instance, the reduction of the nitro group leads to the formation of nitroso species that can bind covalently to DNA, resulting in cell death .
  • Anti-inflammatory Effects : this compound has shown potential in inhibiting pro-inflammatory cytokines such as COX-2 and TNF-α. Research indicates that compounds with nitro groups can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been explored. Studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDNA damage via reactive intermediates
Anti-inflammatoryInhibition of COX-2 and TNF-α
AnticancerInduction of apoptosis and inhibition of proliferation

Case Studies

  • Antimicrobial Efficacy : In a study examining various nitro compounds, this compound exhibited potent activity against several strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .
  • Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties revealed that this compound effectively reduced the levels of pro-inflammatory cytokines in vitro. The study utilized macrophage cell lines treated with lipopolysaccharide (LPS), demonstrating that the compound could attenuate the inflammatory response by inhibiting iNOS expression .
  • Cancer Cell Studies : In vitro studies on various cancer cell lines showed that this compound induced apoptosis through caspase activation pathways. These findings highlight its potential as a lead compound for developing new anticancer therapies .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2N3O3S/c15-8-5-10(16)12-11(6-8)23-14(17-12)18-13(20)7-1-3-9(4-2-7)19(21)22/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSMZPHJCTUMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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